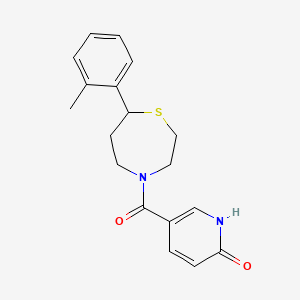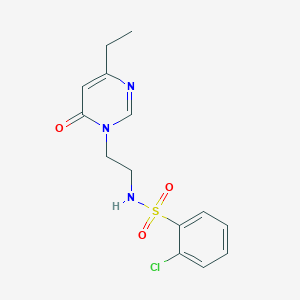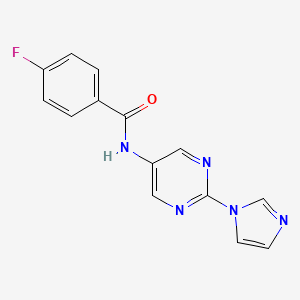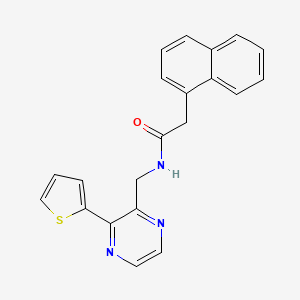
5-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one is a heterocyclic compound that features a thiazepane ring fused with a pyridinone moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one typically involves the formation of the thiazepane ring followed by the introduction of the pyridinone moiety. One common method involves the cyclization of a suitable precursor containing the o-tolyl group and the thiazepane ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinone moiety, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
5-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their antifibrotic and anticancer activities.
Imidazo[4,5-b]pyridine derivatives: Investigated for their potential as diabetes inhibitors.
Uniqueness
5-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one is unique due to its specific thiazepane-pyridinone structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-13-4-2-3-5-15(13)16-8-9-20(10-11-23-16)18(22)14-6-7-17(21)19-12-14/h2-7,12,16H,8-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFFJZXKUPCRLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(2,4-dichlorobenzyl)oxy]imino}-N-(4-phenoxyphenyl)propanamide](/img/structure/B2821352.png)
![(1R,2S,4R)-2-(Acetylamino)bicyclo[2.2.1]hepta-5-ene-2-carboxylic acid methyl ester](/img/structure/B2821356.png)
![(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-(cyclopentyloxy)pyridin-4-yl)methanone](/img/structure/B2821357.png)
![9-oxa-3,4-diazatricyclo[8.4.0.0,2,7]tetradeca-1(14),2,6,10,12-pentaen-5-one](/img/structure/B2821358.png)



![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2821367.png)

![3-(4-Chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]quinoline](/img/structure/B2821369.png)

![N-[(1-Methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-ynamide](/img/structure/B2821373.png)

